2-Chloro-6-(morpholin-4-yl)benzaldehyde
Overview
Description
2-Chloro-6-(morpholin-4-yl)benzaldehyde is an organic compound with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol . This compound is characterized by the presence of a chloro group at the second position and a morpholine ring at the sixth position on the benzaldehyde ring. It is primarily used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
The synthesis of 2-Chloro-6-(morpholin-4-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and morpholine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Procedure: 2-Chlorobenzaldehyde is reacted with morpholine in the presence of a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2-Chloro-6-(morpholin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-6-(morpholin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(morpholin-4-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro and morpholine groups contribute to the compound’s ability to interact with hydrophobic and hydrophilic regions of biological molecules, respectively .
Comparison with Similar Compounds
2-Chloro-6-(morpholin-4-yl)benzaldehyde can be compared with similar compounds such as:
2-Chloro-6-(piperidin-1-yl)benzaldehyde: Similar structure but with a piperidine ring instead of a morpholine ring.
2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde: Contains a pyrrolidine ring instead of a morpholine ring.
2-Chloro-6-(azepan-1-yl)benzaldehyde: Features an azepane ring in place of the morpholine ring.
The uniqueness of this compound lies in the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-6-morpholin-4-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRQUHIYZASEFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.